molecular formula C9H13NO B589811 3-Methoxy-N-methylbenzylamine-d3 CAS No. 1794752-88-7

3-Methoxy-N-methylbenzylamine-d3

Cat. No.: B589811
CAS No.: 1794752-88-7
M. Wt: 154.227
InChI Key: FIFKRPFWLHBMHL-FIBGUPNXSA-N
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Description

3-Methoxy-N-methylbenzylamine-d3 is a deuterated compound with the molecular formula C9H10D3NO and a molecular weight of 154.22 g/mol . This compound is often used in biochemical and proteomics research due to its stable isotope labeling, which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methylbenzylamine-d3 typically involves the deuteration of 3-Methoxy-N-methylbenzylamine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the benzylamine structure .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylbenzylamine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted benzylamine derivatives .

Scientific Research Applications

3-Methoxy-N-methylbenzylamine-d3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylbenzylamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, making it useful in tracing studies. The compound can interact with enzymes and receptors, influencing biochemical pathways and providing insights into molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-methylbenzylamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research studies. This makes it particularly valuable in proteomics and metabolic studies where tracking and quantification are essential .

Properties

IUPAC Name

1,1,1-trideuterio-N-[(3-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKRPFWLHBMHL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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